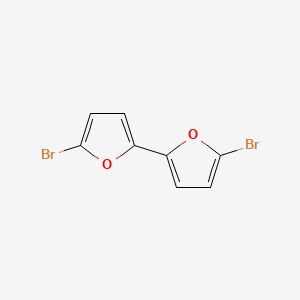

2,2'-Bifuran, 5,5'-dibromo-

Description

Significance of Furan-Based Scaffolds in Advanced Organic Synthesis

Furan-based scaffolds are of considerable importance in the realm of advanced organic synthesis due to their versatile chemical nature and presence in a wide array of biologically active compounds and functional materials. ijabbr.comtubitak.gov.tr The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a key building block for numerous natural products, pharmaceuticals, and polymers. tubitak.gov.trijabbr.comresearchgate.net Its electron-rich nature allows for a variety of electrical interactions and the aromaticity of the furan ring contributes to the stability of the molecules it forms. ijabbr.com

The utility of furan derivatives extends to various fields. In medicinal chemistry, furan-containing compounds have shown a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. ijabbr.comijabbr.com They are integral to the synthesis of complex molecular architectures and serve as precursors for a diverse range of derivatives. ijabbr.comresearchgate.net Furthermore, furan-based compounds are pivotal in materials science, finding applications in the development of organic thin-film transistors, organic light-emitting diodes (OLEDs), and organic semiconductors. tubitak.gov.tr The ability to functionalize the furan ring allows for the fine-tuning of the electronic and physical properties of these materials. ijabbr.com

Overview of Dihalo-Biaryl and Biheteroaryl Building Blocks in Chemical Research

Dihalo-biaryl and biheteroaryl compounds are fundamental building blocks in modern chemical research, particularly in the synthesis of conjugated organic materials and complex molecular architectures. These molecules, which consist of two aromatic or heteroaromatic rings linked together and bearing two halogen atoms, are highly valued for their versatility in cross-coupling reactions. The halogen atoms, typically bromine or iodine, serve as reactive handles for the introduction of various functional groups, enabling the construction of extended π-conjugated systems. acs.org

The strategic placement of halogen atoms on the biaryl or biheteroaryl scaffold allows for selective and sequential reactions, providing precise control over the final structure of the target molecule. This controlled functionalization is crucial for tailoring the electronic, optical, and physical properties of the resulting materials. Consequently, dihalo-biaryl and biheteroaryl building blocks are extensively used in the synthesis of conducting polymers, organic semiconductors, and ligands for catalysis. acs.org Their ability to participate in a wide range of transformations makes them indispensable tools for chemists aiming to create novel functional molecules. acs.orgrsc.orgnih.gov

Historical Context of 2,2'-Bifuran (B1329537), 5,5'-dibromo- Research Trajectories

The exploration of 2,2'-bifuran and its derivatives, including 5,5'-dibromo-2,2'-bifuran, is closely tied to the broader interest in α-oligofurans as emerging conjugated oligomers for organic electronics. Early syntheses of short oligofurans utilized methods like the Ullmann reaction. semanticscholar.org A significant advancement in the synthesis of longer, well-defined oligofurans came with the use of Stille coupling reactions involving 5,5'-dibromo-2,2'-bifurans and corresponding stannylated furan derivatives. semanticscholar.orgrsc.org

More recently, research has focused on developing more convenient and less toxic synthetic routes. The palladium-catalyzed Suzuki coupling has emerged as a powerful tool for the synthesis of substituted bifurans, although the availability and stability of the key precursor, 5,5'-dibromo-2,2'-bifuran, have been noted as challenges. semanticscholar.orgresearchgate.net The compound is known to be light-sensitive, which requires careful handling. semanticscholar.org Current research continues to explore the synthesis and application of 2,2'-bifuran derivatives in materials science, particularly in the development of novel polymers and electronic materials. researchgate.netoulu.fi

Physicochemical Properties of 2,2'-Bifuran, 5,5'-dibromo-

| Property | Value |

| Molecular Formula | C₈H₄Br₂O₂ |

| Molecular Weight | 291.93 g/mol |

| Appearance | White to yellow solid |

| Melting Point | 133-134 °C |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data of 2,2'-Bifuran, 5,5'-dibromo-

| Technique | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 6.54 (d, J = 3.5 Hz, 2H), 6.63 (d, J = 3.5 Hz, 2H) |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 107.1, 107.5, 122.8, 124.35, 133.4, 145.3, 148.9 |

| Mass Spectrometry (HRMS) | Calculated for C₈H₄Br₂O₂ [M]⁺: 291.8683; Found: 291.8683 |

Structure

3D Structure

Properties

Molecular Formula |

C8H4Br2O2 |

|---|---|

Molecular Weight |

291.92 g/mol |

IUPAC Name |

2-bromo-5-(5-bromofuran-2-yl)furan |

InChI |

InChI=1S/C8H4Br2O2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H |

InChI Key |

RIEQDPAWBPKJGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=CC=C(O2)Br |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2,2 Bifuran, 5,5 Dibromo

Precursor Synthesis and Halogenation Techniques

A fundamental approach to synthesizing 2,2'-Bifuran (B1329537), 5,5'-dibromo- begins with the formation of the central 2,2'-bifuran structure, followed by targeted bromination.

Synthesis of 2,2'-Bifuran Core Structures

The construction of the 2,2'-bifuran core can be achieved through various coupling reactions. One common method involves the copper-mediated oxidative coupling of the lithium salt of furan (B31954). semanticscholar.orgresearchgate.net This process typically starts with the lithiation of furan using an organolithium reagent like n-butyllithium, followed by treatment with a copper(II) salt, such as copper(II) chloride, to induce the coupling reaction. chemicalbook.comrsc.org Improved yields of up to 72% have been reported by using tetrahydrofuran (B95107) as the solvent and conducting the reaction at low temperatures (-30°C) to favor the formation of the desired lithiofuran intermediate. wiley.com

Alternative methods for synthesizing the 2,2'-bifuran skeleton include the Ullmann condensation reaction of 2-halofurans, particularly those with an electron-withdrawing group at the 5-position. wiley.comrsc.org However, the direct Ullmann coupling of 2-halofuran itself has been reported to be unsuccessful. wiley.com Palladium-catalyzed cross-coupling reactions, such as those involving furyl magnesium iodide with cobaltous chloride as a catalyst, have also been employed. wiley.com

Regioselective Bromination Protocols for Bifuran Systems

Once the 2,2'-bifuran core is synthesized, the next crucial step is the regioselective bromination at the 5 and 5'-positions. This is most commonly achieved using N-bromosuccinimide (NBS) as the brominating agent. semanticscholar.orgresearchgate.netrsc.org The reaction is typically carried out in a suitable solvent such as benzene (B151609), chloroform (B151607), or a mixture of benzene and dichloromethane. rsc.orgoup.com By controlling the stoichiometry of NBS (typically 2 equivalents), the dibromination can be directed specifically to the 5 and 5' positions, yielding 2,2'-Bifuran, 5,5'-dibromo- in high yields, sometimes up to 98%. semanticscholar.orgresearchgate.netrsc.org It is important to note that the resulting dibromide can be unstable, often requiring purification by methods like flash chromatography in the dark and storage at low temperatures. rsc.org

Palladium-Catalyzed Coupling Approaches to 2,2'-Bifuran, 5,5'-dibromo-

Palladium-catalyzed reactions offer powerful and versatile alternatives for the synthesis of 2,2'-Bifuran, 5,5'-dibromo-, either by coupling pre-brominated furan units or by forming the bifuran linkage from other furan derivatives.

Homocoupling Strategies for Bis-Brominated Furan Precursors

A direct route to the target compound involves the palladium-catalyzed homocoupling of a 2,5-dibromofuran (B110504) precursor. However, a more common and often more efficient approach is the reductive homocoupling of 5-bromofuran-2-carboxylates. researchgate.netresearchgate.net This method involves the initial α-bromination of readily available furan-2-carboxylates. researchgate.net The resulting 5-bromofuran-2-carboxylate intermediate then undergoes a palladium-catalyzed reductive homocoupling reaction in the presence of an alcohol, which acts as the reductant, to afford the corresponding [2,2']bifuran-5,5'-dicarboxylic acid esters. researchgate.netresearchgate.net These esters can then be further manipulated if necessary. This strategy is considered environmentally benign and cost-effective. researchgate.net

Cross-Coupling Methods Utilizing Furan Derivatives for Bifuran Formation

Palladium-catalyzed cross-coupling reactions provide a highly modular approach to the 2,2'-bifuran core. Various coupling strategies, including Suzuki, Stille, and Negishi reactions, have been successfully employed. semanticscholar.orgoulu.fi

The Suzuki coupling reaction, for instance, can involve the reaction of a 5-bromofuran derivative with a furanboronic acid. A specific example is the coupling of 5-bromo-furan-2-carboxylic acid with 5-formylfuran-2-boronic acid using a palladium catalyst like Pd(PPh₃)₄.

The Stille coupling reaction is another widely used method, often employed for the synthesis of longer α-oligofurans. rsc.orgnumberanalytics.comwikipedia.org This reaction typically involves the coupling of a 5,5'-dibromo-2,2'-bifuran with an organotin reagent like 5-tributyltin-2,2'-bifuran. rsc.org

Direct C-H arylation has also emerged as a powerful tool. nih.govnih.gov For example, a palladium-catalyzed direct coupling of methyl 2-furancarboxylate with methyl 5-bromofuran-2-carboxylate has been developed. acs.org This phosphine (B1218219) ligand-free protocol offers a more direct route to bifuran derivatives. acs.org

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these cross-coupling reactions. acs.orgrsc.org

Alternative Synthetic Pathways for Bifuran Core Functionalization

Beyond the primary methods, other synthetic strategies have been explored for the formation and functionalization of the bifuran core. One such method is the Corey-Chaykovsky reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium (B1222738) iodide, which leads to the synthesis of 2,4-diaryl-2,5-dihydro-2,2'-bifurans. osi.lv

Another approach involves a "halogen dance" reaction. Treatment of a 2-bromofuran (B1272941) derivative with a strong base like lithium diisopropylamide (LDA) and potassium tert-butoxide can induce the migration of the bromo group. The resulting furyllithium species can then be subjected to copper(II) chloride-mediated homocoupling to form a bifuran structure. clockss.org

Furthermore, multicomponent reactions offer an efficient way to construct highly functionalized 2,2'-bifurans. For example, the reaction of furan-2-carbonyl chloride with an isocyanide and a dialkyl acetylenedicarboxylate (B1228247) can produce substituted 2,2'-bifurans in a single step. researchgate.net

These alternative pathways provide additional tools for accessing diverse bifuran structures, which can then be subjected to bromination or other functionalization to yield the desired 5,5'-dibromo-2,2'-bifuran.

Direct Functionalization Routes

Direct functionalization represents a primary and straightforward approach to introduce bromine atoms onto the 2,2'-bifuran scaffold. The most common method involves the electrophilic bromination of pre-synthesized 2,2'-bifuran.

The synthesis of the precursor, 2,2'-bifuran, can be achieved through methods such as the copper-mediated oxidative coupling of the lithium salt of furan. rsc.orgsemanticscholar.org Once the 2,2'-bifuran is obtained, it undergoes direct bromination. A widely utilized reagent for this transformation is N-bromosuccinimide (NBS). rsc.orgsemanticscholar.orgorganic-chemistry.org The reaction is typically carried out in an organic solvent, with benzene and chloroform being commonly reported. nsf.govsmolecule.com The high reactivity of the 5 and 5' positions of the furan rings makes them susceptible to electrophilic substitution, leading to the desired dibrominated product.

It is important to note that 5,5'-dibromo-2,2'-bifuran is a light-sensitive compound. clockss.org Upon exposure to light, it can change color from white to yellow and then to a deep blue, necessitating that its synthesis and handling be conducted under dark conditions to prevent degradation. clockss.org

For derivatives such as 5,5′-Dibromo-3,3′-di-n-heptyl-2,2′-bifuran, the synthesis also employs direct bromination of the corresponding 3,3′-di-n-heptyl-2,2′-bifuran with NBS. rsc.org This reaction can achieve a high yield of up to 98%. rsc.org

Table 1: Direct Bromination of 2,2'-Bifuran Derivatives

| Starting Material | Brominating Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2,2'-Bifuran | NBS (2 eq.) | Benzene | - | clockss.org |

| 3,3′-di-n-heptyl-2,2′-bifuran | NBS (2.03 eq.) | Benzene-CH₂Cl₂ | 98% | rsc.org |

| FuNDIFu | NBS | - | 85-92% | acs.org |

Tandem Reaction Sequences in Bifuran Synthesis

Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. While a direct one-pot synthesis of 5,5'-dibromo-2,2'-bifuran from simple furan precursors is not extensively documented, tandem strategies are employed to construct the core 2,2'-bifuran structure, which is subsequently brominated.

One notable approach involves a one-pot halogen dance/homocoupling reaction. clockss.org For instance, a 2-bromofuran derivative can undergo a base-promoted halogen dance, where the bromine atom migrates to a different position on the furan ring. The resulting organometallic intermediate can then be subjected to a copper-catalyzed homocoupling to form the 2,2'-bifuran skeleton in a single pot. clockss.org This bifuran product can then be isolated and subjected to bromination as described in the direct functionalization section.

Another example of a tandem approach is the palladium-catalyzed dimerization and cyclization of acetylenic ketones, which can lead to the formation of 3,3'-bifurans. rsc.org Although this specific example yields a different isomer, the principle of tandem catalysis highlights a powerful strategy for bifuran synthesis.

Furthermore, a one-pot lithiation followed by a CuCl₂-induced homocoupling has been utilized for the synthesis of 3,3'-di(1,3-dioxolan-2-yl)-2,2'-bifuran. rsc.org This method involves the regioselective lithiation of an acetal (B89532) of furan-3-aldehyde, followed by dimerization to form the bifuran core. This bifuran is then further processed in subsequent steps, including bromination, to yield the desired functionalized oligofurans. rsc.org

Table 2: Tandem Reactions in the Synthesis of Bifuran Scaffolds

| Reaction Type | Key Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| Halogen Dance/Homocoupling | LDA, t-BuOK, CuCl₂ | 3,3'-Dibromo-5,5'-bis(5,5-dimethyl-1,3-dioxan-2-yl)-2,2'-bifuran | 48% | clockss.org |

| Lithiation/Homocoupling | n-BuLi, CuCl₂ | 3,3'-di(1,3-dioxolan-2-yl)-2,2'-bifuran | 63% | rsc.org |

Elucidation of Chemical Reactivity and Transformation Pathways of 2,2 Bifuran, 5,5 Dibromo

Cross-Coupling Reactions of 2,2'-Bifuran (B1329537), 5,5'-dibromo-

Cross-coupling reactions are fundamental to modern organic synthesis, and 2,2'-Bifuran, 5,5'-dibromo- serves as an excellent substrate for these transformations. The two bromine atoms, positioned at the electron-rich 5 and 5' positions of the furan (B31954) rings, are readily susceptible to oxidative addition by palladium(0) catalysts, initiating a variety of catalytic cycles that result in the formation of new C-C bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound, has been successfully applied to 2,2'-Bifuran, 5,5'-dibromo- for the synthesis of various aryl-substituted bifurans. Research has demonstrated that this compound can undergo double Suzuki-Miyaura reactions to yield symmetrically substituted products.

In a notable study, 2,2'-Bifuran, 5,5'-dibromo- was synthesized from 2,2'-bifuran via bromination with N-Bromosuccinimide (NBS). This dibrominated intermediate was then subjected to Suzuki-Miyaura coupling with a range of arylboronic acids. The reactions were typically catalyzed by Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium carbonate (K₂CO₃). These reactions furnished a series of 5,5'-diaryl-2,2'-bifurans in moderate to good yields.

The general conditions involve heating the dibromobifuran with an excess of the arylboronic acid, the palladium catalyst, and the base in a suitable solvent system. The specific yields vary depending on the electronic and steric properties of the arylboronic acid used.

| Arylboronic Acid Partner | Product | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | 5,5'-Diphenyl-2,2'-bifuran | Pd(PPh₃)₄ | K₂CO₃ | 72% |

| 4-Methylphenylboronic acid | 5,5'-Bis(4-methylphenyl)-2,2'-bifuran | Pd(PPh₃)₄ | K₂CO₃ | 47% |

| 2-Chlorophenylboronic acid | 5,5'-Bis(2-chlorophenyl)-2,2'-bifuran | Pd(PPh₃)₄ | K₂CO₃ | 55% |

| 4-Butylphenylboronic acid | 5,5'-Bis(4-butylphenyl)-2,2'-bifuran | Pd(PPh₃)₄ | K₂CO₃ | 62% |

| Thiophene-2-boronic acid | 5,5'-Di(thiophen-2-yl)-2,2'-bifuran | Pd(PPh₃)₄ | K₂CO₃ | 58% |

Stille Coupling Reaction Studies

While specific studies detailing the Stille coupling of 2,2'-Bifuran, 5,5'-dibromo- are not extensively documented in the reviewed literature, the reaction is a powerful tool for C-C bond formation and is highly applicable to this substrate. The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.org Given the reactivity of similar dibrominated heterocycles like 5,5'-dibromo-2,2'-bipyridine in Stille couplings, a similar reaction pathway can be anticipated for 2,2'-Bifuran, 5,5'-dibromo-. nih.govresearchgate.net

This compound could serve as a difunctional electrophile in Stille polycondensation reactions with distannane monomers to produce conjugated polymers. wiley-vch.de The reaction mechanism proceeds via oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups and the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org

| Hypothetical Stannane Partner | Potential Product | Typical Catalyst | Key Reaction Features |

|---|---|---|---|

| (Tributylstannyl)thiophene | Thiophene-substituted bifuran | Pd(PPh₃)₄ | Tolerant to many functional groups |

| 1,4-Bis(tributylstannyl)benzene | Alternating copolymer | PdCl₂(PPh₃)₂ | Useful for polymerization |

| Vinyltributyltin | 5,5'-Divinyl-2,2'-bifuran | Pd(PPh₃)₄ | Retention of alkene stereochemistry |

Negishi and Sonogashira Coupling Adaptations

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high reactivity and functional group tolerance. Although specific examples with 2,2'-Bifuran, 5,5'-dibromo- are scarce in the literature, its application can be inferred from studies on analogous compounds like 2,2'-dibromo-5,5'-bithiophene. researchgate.net The dibromobifuran could be coupled with various organozinc reagents (alkyl, aryl, vinyl) to create a diverse range of substituted bifuran derivatives. The higher reactivity of organozinc compounds often allows for milder reaction conditions compared to other coupling methods.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is the most prevalent method for forming C(sp²)-C(sp) bonds. 2,2'-Bifuran, 5,5'-dibromo- is an ideal substrate for double Sonogashira coupling to synthesize bifuran-cored molecules with terminal alkyne functionalities. These products are valuable precursors for creating larger conjugated systems, polymers, and macrocycles. libretexts.org The reaction is typically carried out using a palladium catalyst, a copper(I) cocatalyst (e.g., CuI), and an amine base. wikipedia.org Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgnih.gov

| Coupling Reaction | Potential Reagent | Potential Product | Typical Catalysts |

|---|---|---|---|

| Negishi | Phenylzinc chloride | 5,5'-Diphenyl-2,2'-bifuran | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

| Negishi | (Thiophen-2-yl)zinc chloride | 5,5'-Di(thiophen-2-yl)-2,2'-bifuran | Pd(dppf)Cl₂ |

| Sonogashira | Phenylacetylene | 5,5'-Bis(phenylethynyl)-2,2'-bifuran | Pd(PPh₃)₄ / CuI |

| Sonogashira | Trimethylsilylacetylene | 5,5'-Bis((trimethylsilyl)ethynyl)-2,2'-bifuran | PdCl₂(PPh₃)₂ / CuI |

Direct Arylation Polymerization (DAP) Contexts

Direct Arylation Polymerization (DAP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions like Suzuki and Stille for synthesizing conjugated polymers. umn.edu DAP creates C-C bonds by coupling a C-H bond directly with a C-X (halide) bond, thus avoiding the need to pre-activate one of the monomers into an organometallic reagent. researchgate.netnih.gov This reduces synthetic steps and the generation of toxic organometallic byproducts. umn.edu

In the context of DAP, 2,2'-Bifuran, 5,5'-dibromo- would serve as the dihalogenated monomer. It could be polymerized with a comonomer containing activated C-H bonds, such as thiophene, bithiophene, or other electron-rich aromatic systems. nih.gov The reaction is typically catalyzed by a palladium complex, often with a phosphine (B1218219) or N-heterocyclic carbene ligand, and requires a base (like potassium carbonate or cesium carbonate) and often a carboxylate additive (like pivalic acid) to facilitate the C-H activation step. The choice of catalyst, base, solvent, and temperature is crucial for achieving high molecular weight polymers with well-defined structures. researchgate.net

Nucleophilic Substitution and Derivatization at Bromine Centers

The bromine atoms on the 2,2'-Bifuran, 5,5'-dibromo- scaffold are not only reactive in catalytic cross-coupling but can also be transformed through reactions with strong nucleophiles, particularly organometallic reagents.

Organometallic Reagent Reactivity (e.g., Grignard, Organolithium)

The reaction of aryl halides with highly reactive organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds is a cornerstone of organic synthesis. These reagents can transform the C-Br bond through two primary pathways: nucleophilic aromatic substitution (less common for unactivated aryl halides) or, more typically, metal-halogen exchange.

For 2,2'-Bifuran, 5,5'-dibromo-, treatment with an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures would likely lead to a lithium-halogen exchange, replacing one or both bromine atoms with lithium. This generates a highly reactive nucleophilic bifuran species. This in situ generated organolithium intermediate can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the 5 and 5' positions. This two-step sequence provides a powerful method for derivatization.

Similarly, Grignard reagents can be formed by reacting 2,2'-Bifuran, 5,5'-dibromo- with magnesium metal. researchgate.net The resulting bifuran-di-Grignard reagent would be a potent dinucleophile, ready to react with electrophiles. However, the formation of Grignard reagents from aryl bromides is generally less facile than lithium-halogen exchange and may require activated magnesium. An alternative approach involves reacting the dibromobifuran with a pre-formed Grignard reagent, which can sometimes induce metal-halogen exchange, although this is less common than with organolithiums.

The high basicity of these organometallic reagents requires the use of anhydrous conditions and aprotic solvents to prevent protonolysis, where the reagent is simply protonated and quenched by any acidic protons present. researchgate.net

| Organometallic Reagent | Intermediate Formed | Potential Quenching Electrophile | Final Product |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | 5,5'-Dilithio-2,2'-bifuran | Dimethylformamide (DMF) | 2,2'-Bifuran-5,5'-dicarbaldehyde |

| n-Butyllithium (n-BuLi) | 5,5'-Dilithio-2,2'-bifuran | Carbon dioxide (CO₂) | 2,2'-Bifuran-5,5'-dicarboxylic acid |

| Magnesium (Mg) | 5,5'-Bis(bromomagnesio)-2,2'-bifuran | Acetone | 5,5'-Bis(2-hydroxypropan-2-yl)-2,2'-bifuran |

| Magnesium (Mg) | 5,5'-Bis(bromomagnesio)-2,2'-bifuran | Water (H₂O) | 2,2'-Bifuran (reduction) |

Cyanation and Amination Reactions

The bromine atoms at the 5 and 5' positions of the 2,2'-bifuran core are susceptible to displacement through various cross-coupling reactions, enabling the introduction of cyano and amino functionalities. These transformations are pivotal for the synthesis of advanced materials and pharmaceutical intermediates.

Cyanation Reactions:

Palladium-catalyzed cyanation is a powerful method for the conversion of aryl bromides to aryl nitriles. While specific studies on 2,2'-Bifuran, 5,5'-dibromo- are not extensively detailed in publicly available literature, the general principles of this reaction are well-established and applicable. The reaction typically involves a palladium catalyst, a cyanide source, and a suitable ligand.

Commonly employed cyanide sources include potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), which are favored for their lower toxicity compared to simple alkali metal cyanides. The choice of ligand is crucial for the efficiency of the catalytic cycle, with phosphine-based ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) often being effective. The reaction conditions, including solvent, temperature, and base, must be carefully optimized to achieve high yields and selectivity. For instance, the palladium-catalyzed cyanation of various aryl halides has been successfully achieved using palladium acetate (Pd(OAc)₂) or other palladium sources in combination with a suitable ligand and a cyanide salt.

A representative, though generalized, reaction scheme for the cyanation of an aryl bromide is depicted below:

Where Ar-Br represents the aryl bromide (in this context, 2,2'-Bifuran, 5,5'-dibromo-), and M-CN is the cyanide source.

Amination Reactions:

The introduction of amino groups onto the bifuran scaffold can be accomplished via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. This reaction is renowned for its broad substrate scope and functional group tolerance.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor and a sterically hindered phosphine ligand. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) have proven effective in facilitating the coupling of a wide range of amines with aryl halides. The choice of base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also a critical parameter influencing the reaction outcome.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

| Reaction Component | Typical Reagents and Conditions |

| Substrate | 2,2'-Bifuran, 5,5'-dibromo- |

| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂ |

| Aminating Agent | Primary or secondary amines |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | dppf, BINAP, XPhos |

| Base | NaOtBu, Cs₂CO₃ (for amination) |

| Solvent | Toluene, Dioxane, DMF |

This table presents generalized conditions for cyanation and amination reactions based on established methodologies for aryl halides.

Electrophilic Aromatic Substitution on the Bifuran Core

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The reactivity of the bifuran core in 2,2'-Bifuran, 5,5'-dibromo- towards electrophiles will be influenced by the directing effects of the existing substituents. The bromine atoms are generally considered deactivating yet ortho-, para-directing. However, in the case of the 5,5'-dibromo-2,2'-bifuran, the positions available for substitution are the 3, 3', 4, and 4' positions.

The furan ring itself strongly directs incoming electrophiles to the α-positions (2- and 5-). Since these positions are already substituted, electrophilic attack would be directed to the β-positions (3- and 4-). The electronic effect of the second furan ring and the bromine atoms would further modulate the regioselectivity of such reactions. Detailed experimental studies are necessary to definitively determine the outcome of EAS reactions on this specific substrate.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The conditions for these reactions would need to be carefully controlled to avoid degradation of the furan rings, which can be sensitive to strong acids.

| EAS Reaction | Typical Electrophile/Reagent | Potential Product |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted 2,2'-Bifuran, 5,5'-dibromo- |

| Halogenation | Br₂/FeBr₃ | Further halogenated 2,2'-Bifuran, 5,5'-dibromo- |

| Sulfonation | SO₃/H₂SO₄ | Sulfonated 2,2'-Bifuran, 5,5'-dibromo- |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-substituted 2,2'-Bifuran, 5,5'-dibromo- |

This table outlines potential electrophilic aromatic substitution reactions. The regioselectivity on the 2,2'-Bifuran, 5,5'-dibromo- core would require experimental verification.

Ring-Opening and Rearrangement Processes in Furan Chemistry

Furan and its derivatives can undergo a variety of ring-opening and rearrangement reactions under specific conditions, often promoted by acid, heat, or light. While the stability of the aromatic bifuran system in 2,2'-Bifuran, 5,5'-dibromo- is significant, certain reactive conditions could lead to such transformations.

For instance, acidic conditions can lead to protonation of the furan oxygen, which can initiate a cascade of reactions leading to ring-opened products. Photochemical reactions, such as [2+2] cycloadditions, are also known for furan compounds, potentially leading to complex rearranged structures. The presence of the bromine atoms might also influence the propensity for and the pathway of such reactions. However, without specific experimental data for 2,2'-Bifuran, 5,5'-dibromo-, any discussion on ring-opening and rearrangement processes remains speculative and based on the general reactivity of the furan nucleus.

Advanced Applications of 2,2 Bifuran, 5,5 Dibromo As a Functional Precursor

Application in Conjugated Polymer Synthesis

The bifuran moiety, particularly when functionalized with bromine atoms at the 5 and 5' positions, serves as a crucial building block for π-conjugated polymers. The bromine atoms provide reactive sites for various cross-coupling reactions, enabling the systematic construction of extended polymer chains with tailored electronic and optical properties.

Design and Synthesis of Poly(bifuran) Derivatives

The design of polymers utilizing 2,2'-Bifuran (B1329537), 5,5'-dibromo- is often motivated by the desire to create materials with enhanced thermal stability and specific optoelectronic characteristics. The rigid and planar structure of the 2,2'-bifuran unit contributes to higher glass transition temperatures (T_g) in the resulting polymers. acs.org This inherent rigidity, compared to more flexible aliphatic monomers, allows for the creation of plastics that maintain their structural integrity at elevated temperatures. acs.org

A primary synthetic route to poly(bifuran) derivatives is melt polycondensation. For instance, dimethyl 2,2′-bifuran-5,5′-dicarboxylate, a direct derivative of the dibromo compound, can be polymerized with diols like ethylene (B1197577) glycol or 1,4-butanediol. oulu.fi This process typically involves high temperatures and vacuum to drive the reaction to completion and remove condensation byproducts, yielding high molecular weight polyesters. The incorporation of the bifuran unit not only enhances thermal properties but can also impart significant UV absorbance, a desirable trait for protective coatings and films. acs.org

| Polymer Type | Monomers | Synthesis Method | Key Properties |

| Bifuran Polyester | Dimethyl 2,2'-bifuran-5,5'-dicarboxylate, Ethylene Glycol | Melt Polycondensation | High Glass Transition Temperature (T_g), UV Absorbance |

| Bifuran Polyester | Dimethyl 2,2'-bifuran-5,5'-dicarboxylate, 1,4-Butanediol | Melt Polycondensation | Enhanced Rigidity, Thermal Stability |

Copolymers Incorporating 2,2'-Bifuran, 5,5'-dibromo- Monomers

The true versatility of 2,2'-Bifuran, 5,5'-dibromo- is showcased in its use in donor-acceptor (D-A) alternating copolymers, which are fundamental to organic electronics. By strategically combining the electron-rich bifuran unit with various electron-deficient (acceptor) monomers, the electronic band gap and charge transport properties of the resulting copolymer can be finely tuned. researchgate.net

Common acceptor units copolymerized with bifuran-based donors include benzodithiophene (BDT) and diketopyrrolopyrrole (DPP). researchgate.netresearchgate.netchalmers.se The synthesis of these copolymers is typically achieved through palladium-catalyzed cross-coupling reactions such as Stille or Suzuki polymerization, where the bromine atoms on the bifuran monomer are coupled with organotin or boronic acid derivatives of the comonomer. researchgate.netchalmers.se

For example, copolymers of furan-containing trimers and the electron-deficient diketopyrrolopyrrole have been synthesized via Suzuki polymerization, resulting in materials with small optical band gaps (1.4-1.6 eV) suitable for solar energy conversion. researchgate.net These polymers have demonstrated ambipolar charge transport in field-effect transistors, with both hole and electron mobilities exceeding 10⁻² cm² V⁻¹ s⁻¹. researchgate.net Similarly, copolymers using benzodifuran donors have been developed for bulk heterojunction solar cells. researchgate.net

| Copolymer System | Comonomers | Polymerization Method | Application |

| Donor-Acceptor | Bifuran derivative, Diketopyrrolopyrrole (DPP) | Suzuki Polymerization | Field-Effect Transistors, Solar Cells |

| Donor-Acceptor | Benzodifuran (BDF), Thieno[3,4-b]thiophene | Stille Coupling | Bulk Heterojunction Solar Cells |

| Donor-Acceptor | Bifuran derivative, Benzodithiophene (BDT) | Stille Coupling | Organic Electronics |

Methodologies for Controlled Polymerization

To achieve well-defined polymer architectures with predictable molecular weights and low polydispersity, controlled polymerization techniques are essential. While research directly applying these methods to 2,2'-Bifuran, 5,5'-dibromo- is specific, established controlled radical polymerization methods are highly relevant for furan-based monomers in general.

Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of linear polymer chains bearing furan-protected maleimide (B117702) moieties with controlled molecular weights. researchgate.net Another powerful method is Ring-Opening Metathesis Polymerization (ROMP), which has been used to create single-chain nanoparticles from polymers containing furan-protected maleimides. researchgate.net For prochiral monomers like benzofuran, asymmetric cationic polymerization has been developed to produce optically active polymers with highly controlled structures, proceeding through a reversible chain-transfer mechanism. acs.org These methodologies offer precise control over the polymer's final properties, which is crucial for high-performance material applications.

Role in Supramolecular Chemistry and Self-Assembly

Beyond covalent polymers, 2,2'-Bifuran, 5,5'-dibromo- serves as a precursor for constructing larger, discrete structures like macrocycles and cages. The defined geometry and electronic nature of the bifuran unit guide the formation of ordered supramolecular assemblies through specific non-covalent interactions.

Precursor for Macrocyclic and Cage Structures

The bifuran unit is an attractive component for the synthesis of π-conjugated macrocycles. A series of bifuran macrocycles, ranging in size from trimers to hexamers, have been synthesized. researchgate.net The properties of these macrocycles are highly dependent on their size; for example, a smaller trimer was found to be rigid and planar with global antiaromaticity. researchgate.net The synthesis of such structures often involves sequential coupling reactions, where the dibrominated precursor allows for the stepwise construction of the cyclic architecture.

Furthermore, 2,2'-bifuran can be transformed into more complex, fused tricyclic systems. A modular synthesis starting from 2,2'-bifuran leads to the formation of difurooxadiborepins and difuroazadiborepins. nih.gov This process involves protecting the 5 and 5' positions, followed by a ring-opening and re-cyclization borylation step to form a highly planar, tricyclic structure that can be subsequently dibrominated for further incorporation into larger systems. nih.gov These rigid, well-defined structures are key components in host-guest chemistry and the construction of molecular cages.

Non-Covalent Interactions in Systems Derived from 2,2'-Bifuran, 5,5'-dibromo-

The self-assembly of molecules derived from 2,2'-bifuran is governed by a variety of non-covalent interactions. In macrocyclic oligofurans, π-π stacking is a dominant force, driving the molecules to form ordered aggregates such as organic nanotubes. researchgate.net The face-on orientation of the molecules in these stacks is critical for properties like charge carrier mobility. researchgate.net

Detailed computational and crystallographic studies on furan (B31954) clusters have identified several key interactions that contribute to their stability and structure. researchgate.netnih.govnih.gov These include:

CH···π interactions: Where a hydrogen atom interacts with the electron cloud of the furan ring. nih.gov

π-π stacking: The face-to-face arrangement of the aromatic bifuran units. researchgate.net

Hydrogen bonding: Specifically CH···O and CH···C hydrogen bonds have been identified as the strongest non-covalent interactions in furan clusters. researchgate.netnih.gov The oxygen atom in the furan ring can also participate in weak O···H-C hydrogen bonds. nih.gov

H···H bonding: A weaker, but still present, interaction. researchgate.netnih.gov

These cooperative and often competing interactions dictate the molecular recognition and final assembled structure of furan-containing supramolecular systems. nih.gov

Intermediate in Complex Organic Synthesis

The compound 2,2'-Bifuran, 5,5'-dibromo- serves as a highly versatile intermediate in complex organic synthesis. Its structure, featuring two furan rings linked at the 2-positions and bromine atoms at the terminal 5-positions, provides two reactive sites for carbon-carbon bond formation. These characteristics make it a valuable precursor for constructing larger, more elaborate molecular architectures through various metal-catalyzed cross-coupling reactions. The bifuran core imparts specific electronic and conformational properties to the target molecules, while the bromine atoms act as functional handles for synthetic elaboration, particularly in the fields of natural product synthesis and advanced materials science.

Pathways to Natural Product Analogues

The structural motif of linked heterocyclic rings is present in numerous biologically active natural products. The strategic placement of bromine atoms on the 2,2'-bifuran scaffold in 5,5'-dibromo-2,2'-bifuran makes it an ideal candidate for synthetic strategies aimed at producing analogues of such natural products. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful methods for constructing C-C bonds and are frequently employed in the total synthesis of complex natural products. wikipedia.orgorgsyn.orgnih.gov These reactions allow for the selective introduction of diverse organic fragments at the brominated positions of the bifuran core.

While the reactivity of 5,5'-dibromo-2,2'-bifuran makes it theoretically suitable for building complex molecules resembling natural products, specific examples of its application in the completed synthesis of natural product analogues are not widely documented in scientific literature. The utility of similar dibrominated heterocyclic compounds, such as 5,5'-dibromo-2,2'-bipyridine, has been demonstrated in creating complex molecular topologies through stepwise functionalization via Stille couplings. nih.govresearchgate.net This suggests a high potential for 5,5'-dibromo-2,2'-bifuran to be used in similar synthetic campaigns. The synthesis of bioactive molecules containing furan rings is an active area of research, but often employs different synthetic precursors or focuses on the construction of the furan ring itself rather than starting with a pre-formed, dibrominated bifuran unit. researchgate.netrsc.org

Synthesis of Advanced Materials Building Blocks

A significant application of 2,2'-Bifuran, 5,5'-dibromo- is its use as a monomer for the synthesis of advanced materials, particularly π-conjugated polymers. These materials are of great interest for their potential applications in electronics, such as organic photovoltaics and light-emitting diodes. The bifuran unit is an electron-rich building block that can be incorporated into polymer backbones to tune their electronic and optical properties.

The bromine atoms on 2,2'-Bifuran, 5,5'-dibromo- enable its participation in step-growth polymerization reactions. Dehalogenation polycondensation and palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings are common methods used to link these monomers with other complementary building blocks. For example, it can be copolymerized with electron-deficient monomers to create donor-acceptor polymers with tailored band gaps.

Research has demonstrated the synthesis of novel copolymers by utilizing dibrominated bifuran derivatives. These building blocks can be combined with units like benzodithiophene (BDT) or diketopyrrolopyrrole (DPP) to produce soluble, air-stable copolymers with broad absorptions across the visible spectrum. This approach allows for the systematic modification of the polymer's electronic properties, leading to materials with either p-type or n-type semiconducting behavior.

Below is a table summarizing the use of 2,2'-Bifuran, 5,5'-dibromo- and its derivatives as building blocks for advanced materials.

| Precursor Building Block | Co-monomer / Reaction Partner | Coupling Reaction Type | Resulting Material Class |

| 2,2'-Bifuran, 5,5'-dibromo- | Arylboronic acids / Organostannanes | Suzuki / Stille Polycondensation | π-conjugated polymers |

| 2,2'-Bifuran, 5,5'-dibromo- | Benzodithiophene (BDT) derivatives | Suzuki Coupling | Donor-Acceptor Copolymers |

| 2,2'-Bifuran, 5,5'-dibromo- | Diketopyrrolopyrrole (DPP) derivatives | Suzuki Coupling | Low Band-Gap Copolymers |

| 2,2'-Bifuran, 5,5'-dibromo- | Dithieno[3,2-b:2',3'-d]silole (DTS) | Stille Coupling | π-conjugated polymers for OFETs |

Theoretical and Computational Investigations of 2,2 Bifuran, 5,5 Dibromo and Its Derivatives

Electronic Structure and Aromaticity Calculations

The electronic structure and aromaticity of 2,2'-bifuran (B1329537) and its derivatives are fundamental to understanding their chemical behavior and potential applications, particularly in materials science. Computational studies offer a powerful lens through which to examine these properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.netnih.govnih.gov DFT calculations for furan (B31954) and its substituted derivatives reveal how geometry, electronic distribution, and energy levels are influenced by different functional groups. researchgate.netcumhuriyet.edu.tr For 5,5'-dibromo-2,2'-bifuran, DFT studies focus on parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Furan | -6.45 | 1.65 | 8.10 | B3LYP/6-31G |

| Thiophene | -6.15 | -0.15 | 6.00 | B3LYP/6-31G |

| Pyrrole | -5.55 | 1.95 | 7.50 | B3LYP/6-31G* |

This table presents representative calculated values for parent heterocyclic compounds to provide context for the electronic properties of their derivatives. The exact values can vary with the computational method and basis set used. The introduction of bromine atoms at the 5,5' positions is expected to lower the energy gap.

Quantum chemical descriptors derived from DFT calculations quantify the reactivity of molecules. Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These indices help predict how a molecule will interact with other reagents. For 5,5'-dibromo-2,2'-bifuran, the bromine atoms significantly influence these descriptors.

The electrophilicity index is particularly important for predicting the molecule's behavior in reactions involving nucleophiles and electrophiles. Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule. nih.gov For 5,5'-dibromo-2,2'-bifuran, these calculations would likely identify the carbon atoms adjacent to the bromine atoms as being susceptible to nucleophilic attack, a prediction that aligns with its utility in cross-coupling reactions. The carbon positions at the 3 and 4 spots on the furan rings would be the most likely sites for electrophilic substitution.

Mechanistic Studies of Transformation Pathways

Computational modeling is crucial for elucidating the complex mechanisms of chemical reactions. For 5,5'-dibromo-2,2'-bifuran, this is particularly relevant for understanding its participation in metal-catalyzed cross-coupling reactions, which are fundamental to its use as a building block.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are primary methods for functionalizing 5,5'-dibromo-2,2'-bifuran. researchgate.net The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

Computational studies, specifically transition state analysis, can model these steps in detail. For a Suzuki coupling, DFT calculations can determine the energy barriers for the oxidative addition of the palladium catalyst to the C-Br bond of the bifuran, the subsequent transmetalation with an organoboron reagent, and the final reductive elimination that forms the new C-C bond. nih.govmdpi.com While specific transition state analyses for 5,5'-dibromo-2,2'-bifuran are not widely available, mechanistic studies on similar dibrominated heterocyclic compounds show that the nature of the catalyst, ligands, and substrates significantly influences the reaction energetics. mdpi.comresearchgate.net Such analyses help in optimizing reaction conditions to achieve higher yields and selectivity.

Reaction coordinate mapping is a computational technique used to trace the lowest energy path of a reaction from reactants to products, passing through the transition state. arxiv.orgaps.org This provides a detailed picture of the bond-breaking and bond-forming processes during a chemical transformation.

For the functionalization of 5,5'-dibromo-2,2'-bifuran, reaction coordinate mapping could be applied to model the entire catalytic cycle of a cross-coupling reaction. This would visualize the structural changes in the bifuran substrate and the palladium catalyst throughout the reaction. Furthermore, it could be used to study other potential reactions, such as electrophilic aromatic substitution on the bifuran ring, by mapping the energy landscape as the electrophile approaches and bonds to the furan ring, helping to predict regioselectivity.

Design of Novel Bifuran-Based Architectures

The compound 5,5'-dibromo-2,2'-bifuran serves as a versatile building block for the synthesis of more complex molecular structures, including conjugated polymers and oligomers with potential applications in organic electronics. diva-portal.org Computational design plays a vital role in predicting the properties of these novel architectures before their synthesis.

A practical example of this is the synthesis of sixteen different 2,2'-bifurans with various aryl substituents via palladium-catalyzed Suzuki reactions. researchgate.net Starting from 2,2'-bifuran, bromination with N-Bromosuccinimide (NBS) yields 5,5'-dibromo-2,2'-bifuran, which is then coupled with a range of arylboronic acids. researchgate.net This strategy allows for the creation of a library of bifuran derivatives with tailored electronic and photophysical properties. DFT calculations can be employed beforehand to screen potential aryl substituents and predict the HOMO-LUMO gap, charge transport properties, and optical absorption spectra of the resulting molecules, guiding the selection of candidates for synthesis. nih.gov This synergy between computational prediction and experimental synthesis accelerates the discovery of new functional materials.

| Derivative Name | Aryl Substituent | Yield (%) |

|---|---|---|

| 5,5'-Diphenyl-2,2'-bifuran | Phenyl | 70 |

| 5,5'-Bis(4-methylphenyl)-2,2'-bifuran | 4-Methylphenyl | 47 |

| 5,5'-Bis(2-chlorophenyl)-2,2'-bifuran | 2-Chlorophenyl | 55 |

| 5,5'-Bis(4-butylphenyl)-2,2'-bifuran | 4-Butylphenyl | 62 |

| 5,5'-Di(thiophen-2-yl)-2,2'-bifuran | Thiophen-2-yl | 65 |

In silico Prediction of Polymer Properties

In silico methods, which utilize computer simulations to predict material properties, are powerful tools for the rational design of new polymers. core.ac.uk These approaches can forecast a range of characteristics, from electronic and optical properties to mechanical and thermal stability, guiding experimental efforts toward materials with desired functionalities.

For the broader class of polyfurans, computational studies have been undertaken to systematically compare their properties with those of analogous polythiophenes. researchgate.net Density Functional Theory (DFT) calculations have revealed that parent polyfuran exhibits a higher band gap and a larger twisting energy compared to polythiophenes. researchgate.net Such theoretical investigations are crucial for designing novel conjugated polymers with specific electronic properties.

Although direct in silico predictions for polymers of 2,2'-Bifuran, 5,5'-dibromo- are not detailed in the available literature, research on related bifuran-based polyesters offers predictive insights. For instance, polyesters synthesized from 2,2'-bifuran-5,5'-dicarboxylic acid have been shown to possess high glass transition temperatures and excellent gas barrier properties. oulu.firesearchgate.netnih.gov These experimental findings are often corroborated by computational models that correlate the rigid bifuran unit with enhanced thermal and barrier performance.

A comparative study on polyesters derived from 2,2′-bifuran-5,5′-dicarboxylic acid and its 3,3′-bifuran-5,5′-dicarboxylic acid isomer highlights the impact of monomer geometry on polymer properties, a factor that can be effectively modeled and predicted computationally. acs.org Furthermore, the introduction of furan units into co-polymers, such as in thiophene-furan alternating copolymers, has been explored to tune the properties of the resulting materials. acs.orgnih.gov Computational studies on such systems can elucidate the effects of copolymer composition on backbone conformation, solubility, and electronic structure. acs.org

The following table summarizes key properties of some studied bifuran-based polyesters, which can serve as a reference for the anticipated properties of polymers derived from 2,2'-Bifuran, 5,5'-dibromo-.

| Monomer | Polymer | Glass Transition Temperature (Tg) | Key Findings |

| Dimethyl 2,2′-bifuran-5,5′-dicarboxylate | Poly(ethylene 2,2′-bifuranoate) (PEBF) | ~107°C | Enhanced oxygen barrier properties compared to PET. researchgate.net |

| 2,2′-bifuran-5,5′-dicarboxylic acid | Polyesters with various diols | High | Higher Tg than corresponding polyesters from terephthalic acid or FDCA. oulu.fi |

| 3,3′-bifuran-5,5′-dicarboxylic acid | Poly(pentamethylene-3,3′-bifuranoate) | - | Oxygen permeability significantly influenced by air exposure. acs.org |

Molecular Dynamics Simulations for Self-Assembly

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules and their self-assembly into more complex structures. While specific MD simulations for the self-assembly of 2,2'-Bifuran, 5,5'-dibromo- are not found in the reviewed literature, the principles and methodologies are widely applied to understand the aggregation and ordering of similar organic molecules and polymers.

MD simulations are particularly useful for investigating the non-covalent interactions that drive the self-assembly of π-conjugated systems. For instance, simulations can reveal how substituent groups on a polymer chain influence intermolecular packing, which in turn affects the material's electronic and photophysical properties. The bromine atoms in 2,2'-Bifuran, 5,5'-dibromo- would be expected to play a significant role in directing self-assembly through halogen bonding and by modifying the electrostatic potential of the bifuran core.

In the context of furan-based materials, computational work has suggested that furan building blocks, in contrast to thiophenes, strongly favor coplanar geometries and are more resistant to twisting. researchgate.net This inherent planarity can promote strong π-π stacking interactions, a key driver for the self-assembly of conjugated polymers into well-ordered domains. MD simulations could be employed to explore how the dibromo-substitution pattern on the 2,2'-bifuran unit affects this planarity and the resulting intermolecular organization.

Furthermore, MD simulations can be used to model the early stages of aggregation and nucleation, providing insights into the formation of crystalline or amorphous regions in a polymer film. This is critical for applications in organic electronics where the morphology of the active layer is paramount to device performance. For example, simulations of thiophene-furan co-oligomers have helped to understand how the inclusion of furan improves molecular planarity and packing in the solid state, which is beneficial for light emission and charge transport. rsc.org

Methodological Advances in the Study of 2,2 Bifuran, 5,5 Dibromo

Advanced Spectroscopic Techniques for Mechanistic Elucidation

The elucidation of reaction mechanisms involving 2,2'-Bifuran (B1329537), 5,5'-dibromo- has been greatly enhanced by the use of advanced spectroscopic techniques. These methods allow for real-time monitoring of reactions and detailed characterization of the resulting products.

In-situ NMR Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for monitoring the progress of reactions involving 2,2'-Bifuran, 5,5'-dibromo- in real-time. This non-invasive technique provides kinetic and mechanistic data by acquiring spectra at successive time points without altering the reaction conditions. For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,2'-Bifuran, 5,5'-dibromo- with arylboronic acids can be monitored to observe the consumption of starting materials and the formation of mono- and di-substituted products.

By tracking the integration of characteristic proton signals of the reactants and products over time, the reaction kinetics can be determined. For example, the disappearance of the signal corresponding to the protons on the brominated furan (B31954) rings and the appearance of new signals corresponding to the aryl-substituted bifuran can be quantified. This allows for the determination of reaction rates and the identification of any potential intermediates that may accumulate during the reaction.

| Time (minutes) | Integral of 2,2'-Bifuran, 5,5'-dibromo- Signal | Integral of Mono-arylated Product Signal | Integral of Di-arylated Product Signal |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.20 | 0.05 |

| 30 | 0.40 | 0.45 | 0.15 |

| 60 | 0.10 | 0.30 | 0.60 |

| 120 | 0.00 | 0.05 | 0.95 |

Advanced Mass Spectrometry for Product Identification in Complex Mixtures

Reactions involving 2,2'-Bifuran, 5,5'-dibromo-, such as its polymerization or its use in multi-step organic syntheses, often result in complex mixtures of products, side-products, and unreacted starting materials. Advanced mass spectrometry (MS) techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), are indispensable for the identification of these components. These methods allow for the accurate mass determination of individual molecules in the mixture, providing crucial information about their elemental composition.

For example, in the synthesis of aryl-substituted bifuran derivatives via Suzuki coupling, mass spectrometry can identify the desired product as well as potential side-products arising from homo-coupling of the boronic acid or incomplete reaction. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which aids in the confirmation of the molecular formula of the newly synthesized compounds.

| Observed m/z | Proposed Formula | Compound Type |

|---|---|---|

| 286.08 | C14H10O2 | Di-phenylated bifuran (desired product) |

| 208.99 | C8H5BrO2 | Mono-phenylated mono-bromo bifuran (intermediate) |

| 154.07 | C12H10 | Biphenyl (homo-coupling byproduct) |

| 291.88 | C8H4Br2O2 | Unreacted 2,2'-Bifuran, 5,5'-dibromo- |

X-ray Crystallography for Structural Confirmation of Derivatives

| Parameter | Value |

|---|---|

| Empirical Formula | C20H14O2 |

| Formula Weight | 286.32 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(2) |

| b (Å) | 5.678(1) |

| c (Å) | 12.456(3) |

| β (°) | 109.87(1) |

| Volume (ų) | 672.9(2) |

| Z | 2 |

| R-factor (%) | 4.5 |

Chromatographic Separation and Purification Strategies for Derivatives

The successful synthesis of derivatives from 2,2'-Bifuran, 5,5'-dibromo- relies heavily on effective methods for their separation and purification from the reaction mixture. Chromatographic techniques are central to achieving high purity of the target compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. The development of a robust HPLC method is crucial for the analysis of reaction mixtures and the purification of derivatives of 2,2'-Bifuran, 5,5'-dibromo-. Method development typically involves the optimization of the mobile phase composition, stationary phase, flow rate, and detector wavelength to achieve the desired separation.

For the separation of aryl-substituted bifuran derivatives from a Suzuki coupling reaction mixture, a reversed-phase HPLC method is often employed. A C18 column is a common choice for the stationary phase, and a gradient elution with a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used as the mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (2,2'-Bifuran, 5,5'-dibromo-) | 8.2 min |

| Retention Time (5-phenyl-5'-bromo-2,2'-bifuran) | 10.5 min |

| Retention Time (5,5'-diphenyl-2,2'-bifuran) | 12.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

In some reactions involving 2,2'-Bifuran, 5,5'-dibromo-, volatile byproducts may be formed. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the separation and identification of such volatile organic compounds. nih.govnih.gov In GC, the components of a vaporized sample are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification.

For instance, in a high-temperature reaction or a degradation study of 2,2'-Bifuran, 5,5'-dibromo- derivatives, smaller, more volatile furan-based compounds might be produced. GC-MS can effectively separate and identify these compounds, providing valuable information about the reaction pathways and stability of the parent compound.

| Retention Time (min) | Identified Volatile Product | Key Mass Fragments (m/z) |

|---|---|---|

| 3.5 | Furan | 68, 39, 38 |

| 5.2 | 2-Bromofuran (B1272941) | 146, 148, 67 |

| 7.8 | 2,5-Dibromofuran (B110504) | 224, 226, 228, 145, 147 |

Future Directions and Emerging Research Frontiers

Sustainable Synthetic Routes to 2,2'-Bifuran (B1329537), 5,5'-dibromo-

The growing emphasis on green chemistry is driving research into more environmentally friendly and efficient methods for producing valuable chemical intermediates.

Biocatalysis represents a promising frontier for the synthesis of halogenated aromatic compounds. While specific enzymatic routes to 2,2'-Bifuran, 5,5'-dibromo- are still in the exploratory phase, the use of enzymes like halogenases for site-selective halogenation is an active area of research. Future work will likely focus on discovering or engineering enzymes that can efficiently dibrominate the 2,2'-bifuran core, offering a milder and more sustainable alternative to traditional bromination methods that often use hazardous reagents.

Exploration of Novel Reactivity Patterns

Expanding the chemical toolkit of 2,2'-Bifuran, 5,5'-dibromo- is key to unlocking its full potential in constructing complex molecular architectures.

The study of how 2,2'-Bifuran, 5,5'-dibromo- behaves under light irradiation is an emerging field. The photochemical reactions of related dibromo-aromatic compounds suggest that this molecule could undergo unique transformations, such as light-induced cyclizations or cross-coupling reactions. rsc.org Such reactions could provide novel, catalyst-free methods for creating complex structures. Investigating its potential as a photoresponsive unit within larger molecules or materials could also lead to applications in areas like optical data storage or light-activated sensors.

Understanding the electrochemical properties of 2,2'-Bifuran, 5,5'-dibromo- is crucial for its application in organic electronics. nih.gov Studies on similar bifuran and bithiophene derivatives have shown that the arrangement of the heterocyclic rings and the nature of the substituents significantly influence the material's ability to accept or donate electrons. acs.orgacs.org Future research will likely involve detailed electrochemical analysis, such as cyclic voltammetry, to determine its redox potentials and energy levels. This data is essential for designing and predicting the performance of new semiconductors and other electronic materials derived from this bifuran core. nih.gov

Diversification of Applications in Advanced Functional Materials

The unique structure of 2,2'-Bifuran, 5,5'-dibromo- makes it an ideal precursor for a wide range of advanced functional materials with tailored properties. idu.ac.idrsc.orgwiley-vch.dewiley.comresearchgate.net

As a monomer, it is particularly valuable for synthesizing π-conjugated polymers. rsc.org The bromine atoms serve as reactive handles for various cross-coupling reactions, such as Stille and Suzuki couplings, enabling the creation of long, well-defined polymer chains. nih.gov These furan-based polymers are being investigated for their potential in organic electronics because the furan (B31954) ring offers distinct electronic properties compared to more common thiophene-based systems. rsc.orgresearchgate.net The planarity and electron-rich nature of the bifuran unit can facilitate efficient charge transport, a key requirement for high-performance devices. cuhk.edu.cn

The table below outlines potential applications for polymers derived from this compound.

| Application Area | Device Role | Desirable Properties from Bifuran Unit |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | High charge carrier mobility, good solubility for processing. researchgate.net |

| Organic Photovoltaics (OPVs) | Donor or acceptor material in the active layer | Tunable energy levels for efficient charge separation, broad light absorption. researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge transport layer | High photoluminescent quantum efficiency, good thermal stability. researchgate.net |

The ongoing research aims to fine-tune the molecular design of these polymers to optimize their performance in these and other emerging electronic and photonic applications. rsc.org

Optoelectronic Device Integration

The integration of furan-based conjugated polymers, synthesized from precursors like 2,2'-Bifuran, 5,5'-dibromo-, into optoelectronic devices is a rapidly advancing field. Research highlights the potential of these materials due to their distinct electronic and physical properties, which often surpass those of analogous polythiophenes. Polyfurans exhibit unique features such as higher fluorescence, improved solubility, and lower polarizability. researchgate.net Furthermore, the inclusion of furan units can lead to greater polymer backbone rigidity and planarity, which is advantageous for solid-state packing and charge transport. researchgate.netrsc.org

In the realm of Organic Field-Effect Transistors (OFETs), furan-containing polymers have demonstrated exceptional performance. A notable example is a furanyl-diketopyrrolopyrrole polymer (PFDPPTT-Si) which, owing to its enhanced solubility, achieved a high hole mobility of 1.87 cm² V⁻¹ s⁻¹ when processed using environmentally benign, non-chlorinated solvents. acs.org This performance is among the highest reported for furan-containing polymers and underscores their potential for sustainable electronics manufacturing. acs.org Additionally, stable and conductive polyfuran films with conductivities around 1 S cm⁻¹ have been prepared, showing well-defined electro-optical switching in the visible to near-infrared regions, making them suitable for a range of optoelectronic components. rsc.org

| Property | Furan-Based Polymers | Thiophene-Based Polymers | Reference |

|---|---|---|---|

| Fluorescence | Higher | Lower | researchgate.netresearchgate.net |

| Solubility | Improved | Standard | researchgate.netacs.org |

| Backbone Planarity | More Planar / Rigid | Less Planar (Prone to twisting) | rsc.orgarxiv.orgacs.org |

| HOMO Energy Level | Lower (tunable) | Higher | researchgate.net |

| Biodegradability | Considered 'Green' Electronic Compounds | Less Biodegradable | researchgate.net |

Sensing Applications

The unique electronic structure and environmental stability of conjugated polymers make them ideal candidates for chemical and biological sensors. mdpi.com Furan-based polymers derived from 2,2'-Bifuran, 5,5'-dibromo- are emerging as a promising class of materials for these applications. Their compatibility with biological molecules in aqueous solutions opens the door for creating accurate, rapid, and inexpensive biosensors for medical diagnostics and environmental monitoring. mdpi.com

A specific application that leverages the photophysical properties of these materials is in the development of photosensitizers. Furan-based conjugated polymers have been synthesized that can generate singlet oxygen upon excitation with light or ultrasound. rsc.org This capability has been effectively used to eradicate bacteria, demonstrating a functional sensor-actuator system with significant potential in the biomedical field. rsc.org The ability to tune the polymer's bandgap by adjusting the length of the oligofuran building blocks allows for the optimization of these materials for specific light-activated applications. rsc.org

While the broader field of conducting polymer-based sensors is well-established, the application of polyfurans is a newer frontier. The inherent properties of polyfuran films, such as good conductivity and environmental stability, make them suitable for use as the active layer in various sensor architectures, including chemiresistors and OFET-based sensors, where interactions with an analyte modulate the material's electrical properties. rsc.org

Interdisciplinary Collaborations and Theoretical Advancements

Progress in the field of 2,2'-bifuran-based materials is heavily driven by the synergy between synthetic chemistry, materials science, and computational theory. Theoretical studies, particularly those using Density Functional Theory (DFT), have become indispensable for predicting the structural, electronic, and optical properties of oligofurans and polyfurans before their synthesis. researchgate.netarxiv.orgaip.orgmdpi.comresearchgate.net

These computational investigations provide critical insights into fundamental properties. For instance, theoretical work has confirmed that furan-based oligomers and polymers strongly favor a planar backbone conformation, in contrast to oligothiophenes which have a natural torsion angle between rings. rsc.orgarxiv.org This planarity is crucial as it promotes better π-π stacking in the solid state, which is essential for efficient charge transport in electronic devices. acs.org

Q & A

Q. What are the conventional methods for synthesizing 5,5'-dibromo-2,2'-bifuran?

The compound is synthesized via bromination of furan using N-bromosuccinimide (NBS) in the presence of HgCl₂ and Et₃N in chloroform, yielding 5,5'-dibromo-2,2'-bifuran with good efficiency. This method produces symmetrical dibrominated polyfuran derivatives as by-products, requiring subsequent purification steps such as column chromatography .

Q. How should researchers handle and store 5,5'-dibromo-2,2'-bifuran to ensure safety and stability?

The compound is stable under recommended storage conditions (dry, sealed containers at room temperature). Safety protocols include using PPE (gloves, lab coats), avoiding inhalation/contact, and ensuring ventilation. In case of fire, decomposition may release toxic gases (e.g., CO, Br₂), necessitating dry chemical extinguishers .

Q. What spectroscopic techniques are used to characterize 5,5'-dibromo-2,2'-bifuran?

Key techniques include:

- ¹H NMR : Peaks at δ7.26 (d, J = 3.7 Hz) and δ6.90 (d, J = 3.7 Hz) confirm furan ring protons, with methyl ester groups at δ3.93 (s) in derivatives .

- XRD : Resolves crystal packing and intermolecular interactions (e.g., Br⋯Br contacts and C–H⋯H bonds) .

Advanced Research Questions

Q. How can electrocatalytic methods improve the synthesis efficiency of bifuran derivatives?

Nickel-electrocatalyzed oxidative coupling of furfural derivatives (e.g., 2-methylfuran) achieves up to 82% yield of bifuran monomers. This method avoids sacrificial anodes by using triethanolamine as an electron donor, enabling scalable production of bio-based polymers like poly(butylene bifuranoate) .

Q. What strategies mitigate by-product formation during bromination?

By-products like polyfuran derivatives (e.g., type 4 in ) arise from over-bromination. Mitigation strategies include:

Q. How does the compound’s crystal structure inform its reactivity in polymer synthesis?

XRD reveals a hexasubstituted dihydrofuran core with Br⋯Br (3.423 Å) and C–H⋯H (2.41 Å) interactions. These features enhance electrophilic aromatic substitution reactivity, facilitating its use in polyesters via esterification with diols (e.g., dimethyl 2,2'-bifuran-5,5'-dicarboxylate) .

Q. How do traditional bromination and oxidative coupling routes affect material properties?

- Bromination ( ) : Produces electron-deficient monomers for conductive polymers.

- Oxidative coupling () : Yields 5,5'-dimethylbifuran with higher space-time yields (139% increase), enabling renewable 4,4'-dimethylbiphenyl for thermally stable materials.

- Electrocatalysis ( ) : Generates ester derivatives for high-performance bioplastics with tunable Tg and mechanical strength.

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.